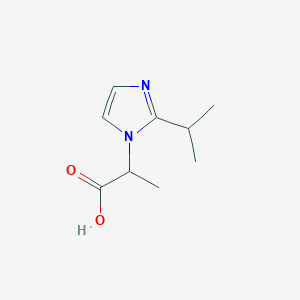
2-(4-Ethoxyphenoxy)-5-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Ethoxyphenoxy)-5-fluoroaniline” is a compound that contains an ethoxyphenoxy group and a fluoroaniline group . It’s important to note that the specific properties and characteristics of this compound would depend on its exact molecular structure .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties . For “this compound”, the presence of the ethoxyphenoxy and fluoroaniline groups would likely influence its reactivity and other properties.
Chemical Reactions Analysis
The chemical reactions of “this compound” would be influenced by the functional groups present in the molecule . For instance, the fluoroaniline group might undergo reactions typical of aromatic amines, while the ethoxyphenoxy group might participate in ether reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure . These might include properties such as solubility, melting point, boiling point, and reactivity.
Wissenschaftliche Forschungsanwendungen
1. pH Sensitive Probes
A study by Rhee, Levy, and London (1995) highlights the modification of the 2-aminophenol group, a building block for cationic indicators, to create pH-sensitive probes. Derivatives such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate and related compounds exhibit physiological pK values and negligible affinity for other ions, making them useful in measuring intracellular pH (Rhee, Levy, & London, 1995).
2. Biotransformation Studies
Bundy et al. (2002) utilized high-resolution 1H NMR spectroscopy to study the biotransformation of fluoroaniline derivatives in earthworms. This study helps in understanding the metabolic changes and potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).
3. Antibacterial and Antifungal Activities
Abdel‐Wadood et al. (2014) discussed the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives from 2‐Bromo‐4‐fluoroaniline. These compounds displayed significant antibacterial activity against various bacterial strains and notable antifungal activity, demonstrating their potential in medicinal chemistry (Abdel‐Wadood et al., 2014).
4. Development of Fluoroionophores
Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives. These compounds showed potential for cellular metal staining in fluorescence methods, indicating their usefulness in biochemistry and cellular biology (Hong et al., 2012).
5. In Vivo NMR Studies
Vervoort et al. (1991) conducted an in vivo 19F NMR study on rats exposed to 2‐fluoroaniline, providing qualitative pharmacokinetics and insights into the biotransformation of such compounds. This research aids in understanding the metabolic pathways and potential toxicological aspects of fluoroanilines (Vervoort et al., 1991).
6. Imaging of Cerebral β-Amyloid Plaques
Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease. This research contributes to the development of diagnostic tools for neurodegenerative diseases (Cui et al., 2012).
7. Relationship with Toxic Endpoints
Cnubben et al. (1996) explored the metabolic profiles of C4-substituted 2-fluoroanilines and their relationship with toxic endpoints such as methemoglobinemia and nephrotoxicity. This study is significant for understanding the toxicological implications of fluoroaniline derivatives (Cnubben et al., 1996).
8. Serotonin Receptor Studies in Alzheimer's
Kepe et al. (2006) used a molecular imaging probe to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research is vital for understanding the neurobiological changes in neurodegenerative disorders (Kepe et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenoxy)-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKANOHSGRCMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














